2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
Its core structure consists of a tetrahydropyrimidoquinoline fused ring system substituted with a 2-fluorobenzylthio group at position 2 and a 4-nitrophenyl group at position 3. The electron-withdrawing nitro group and fluorine atom likely influence its physicochemical properties and bioactivity, making it distinct within its structural class. Synthetic routes for analogous compounds often involve multi-step condensation and functionalization, as seen in recent pyrimidoquinoline derivatives .
Properties
CAS No. |
537043-64-4 |
|---|---|
Molecular Formula |
C24H19FN4O4S |
Molecular Weight |
478.5 |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H19FN4O4S/c25-16-5-2-1-4-14(16)12-34-24-27-22-21(23(31)28-24)19(13-8-10-15(11-9-13)29(32)33)20-17(26-22)6-3-7-18(20)30/h1-2,4-5,8-11,19H,3,6-7,12H2,(H2,26,27,28,31) |
InChI Key |
VVGVWXWDXHJPKQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidoquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrimidoquinoline skeleton. For instance, a reaction between a substituted aniline and a suitable diketone under acidic or basic conditions can yield the core structure.
Introduction of the Fluorobenzylthio Group: The fluorobenzylthio moiety can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidoquinoline intermediate with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction, where the pyrimidoquinoline derivative is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid for nitro group reduction.
Substitution: Sodium methoxide or potassium tert-butoxide for nucleophilic aromatic substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amino Derivatives: From reduction of the nitro group.
Substituted Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Anticancer Applications
Recent studies indicate that compounds structurally similar to this compound exhibit significant anticancer properties. The following points summarize its potential:
- Mechanism of Action : The compound is hypothesized to act through mechanisms such as topoisomerase inhibition and apoptosis induction. These mechanisms are common among quinazoline and triazole derivatives.
- Cytotoxicity : In vitro studies have shown that derivatives with similar structures can have IC50 values below 10 μM against various cancer cell lines, including breast and lung cancer cells. This suggests a promising avenue for further development in cancer therapeutics.
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity:
- Efficacy Against Bacteria : Research indicates that modifications in the aromatic substituents can enhance efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the 4-nitrophenyl group may contribute to its antimicrobial action by stabilizing reactive intermediates through electron-withdrawing effects.
- Structure-Activity Relationship (SAR) : The lipophilicity introduced by the 2-fluorobenzylthio group may enhance cell membrane penetration, while dimethyl substitution at position 6 could influence receptor binding affinities and selectivity.
| Biological Activity | Reference |
|---|---|
| Anticancer (IC50 < 10 μM) | |
| Antimicrobial (effective against E. coli) | |
| JNK Inhibition (EC50 = 6.23 μM) |
Anticancer Study
A study evaluated the cytotoxic effects of triazoloquinazolines on human cancer cell lines. Results indicated that compounds with a similar backbone exhibited significant cytotoxicity against breast and lung cancer cells with IC50 values below 10 μM. This underscores the potential for this compound in developing new anticancer agents.
Antimicrobial Efficacy
A series of compounds were tested against Staphylococcus aureus, revealing that modifications to the nitrophenyl group enhanced antibacterial activity compared to standard antibiotics. This highlights the importance of structural modifications in optimizing antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione would depend on its specific biological target. Generally, compounds of this class can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Key Observations :
- The 4-nitrophenyl group at position 5 contrasts with electron-rich aryl groups (e.g., 4-chlorobenzyloxy in compound 2i), which may reduce solubility but enhance electrophilic reactivity .
- Heterocyclic variations (e.g., thiazolo[3,2-a]pyrimidine in 9a) demonstrate divergent core architectures, often leading to distinct biological targets .
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred from analogues:
Analysis :
- The nitro group in the target compound likely reduces aqueous solubility compared to 9a, which contains polar thiophene and phenyl groups .
- IR data for 9a (1708 cm⁻¹ for C=O) suggest similar carbonyl environments to the target compound, though substituents may shift absorption bands.
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are absent, insights can be drawn from related studies:
- The target’s fluorobenzylthio group may enhance selectivity due to fluorine’s electronegativity.
- Compound 2i, with a chlorobenzyloxy group, showed moderate cytotoxicity in preliminary screens, suggesting that halogenated substituents improve membrane permeability .
- Similarity indexing methods (e.g., Tanimoto coefficients) used in phytocompound studies could theoretically assess the target’s resemblance to known bioactive molecules, though this remains unexplored.
Biological Activity
The compound 2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the pyrimidoquinoline family, which has gained attention for its diverse biological activities. This article explores its biological activity based on available literature and research findings.
- Molecular Formula : C28H29FN4O2S
- Molecular Weight : 504.6 g/mol
- CAS Number : 537045-08-2
Anticancer Activity
The presence of the quinoline structure in this compound suggests potential anticancer properties. Quinoline derivatives are known to exhibit cytotoxic effects against various cancer cell lines. A study highlighted that modifications in the quinoline ring can significantly enhance anticancer activity by influencing mechanisms such as apoptosis and cell cycle arrest .
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate antimicrobial properties. For instance, derivatives of pyrimidoquinolines have shown effectiveness against fungal pathogens such as Candida albicans and Candida dubliniensis with minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL . The specific binding modes of these compounds to target enzymes like CYP51 have been investigated using molecular modeling techniques .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- DNA Synthesis Inhibition : Quinoline derivatives often interfere with DNA replication processes.
- Cytokine Modulation : They can influence cytokine production, impacting immune responses.
- Free Radical Scavenging : These compounds may exhibit antioxidant properties by scavenging free radicals .
Case Studies
- Antifungal Screening : In a study evaluating antifungal activities of various quinoline derivatives, the compound exhibited significant antifungal activity against multiple strains. The study utilized broth microdilution methods to determine MIC values and confirmed the structure through spectral analysis .
- Cytotoxicity Assays : A series of cytotoxicity assays demonstrated that modifications in the quinoline structure could lead to enhanced cytotoxic effects against several cancer cell lines. These findings suggest that further structural optimization could yield more potent anticancer agents .
Data Summary Table
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multicomponent reactions using aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil. A carbocationic catalyst (e.g., trityl chloride) in chloroform under reflux achieves moderate-to-high yields (70–90%) . Microwave-assisted synthesis with magnetic nanocomposites (e.g., PWA/CS/NiCo2O4) reduces reaction time to 15–30 minutes while maintaining yields >85% . Ultrasonic irradiation in ethanol also enhances efficiency, yielding 94–99% for analogous pyrimidoquinolines . Purification typically involves recrystallization from aqueous ethanol (70%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of spectral techniques:
Q. What are the key physicochemical properties influencing solubility and stability?
The compound’s low solubility in polar solvents (e.g., water) arises from its hydrophobic tetrahydropyrimidoquinoline core. Stability under acidic/basic conditions can be assessed via pH-dependent degradation studies (e.g., HPLC analysis over 24 hours). LogP values (~3.5–4.2) predict moderate lipophilicity, critical for bioavailability studies .
Advanced Research Questions
Q. What mechanistic insights exist for the cyclocondensation steps in forming the pyrimidoquinoline core?
The reaction proceeds through Knoevenagel condensation between dimedone and aldehydes, followed by Michael addition of 6-amino-uracil derivatives. Carbocationic catalysts (e.g., TrCl) stabilize intermediates via π-π interactions, accelerating cyclization . DFT studies on analogous systems suggest a six-membered transition state with a Gibbs energy barrier of ~25 kcal/mol .
Q. How can reaction yields be optimized for scale-up synthesis?
Catalyst choice significantly impacts scalability:
- Heterogeneous catalysts (e.g., Zr-UiO-66-PDC-SO3H) enable recyclability (>5 cycles) and reduce metal contamination .
- Solvent-free microwave conditions minimize waste and energy consumption while achieving >90% yield .
- Ultrasonic irradiation enhances mass transfer, reducing reaction time by 50% compared to conventional heating .
Q. What methodologies are employed to evaluate biological activity, particularly anticancer potential?
- In vitro cytotoxicity assays : MTT-based screening against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values calculated via nonlinear regression .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
- Kinase inhibition profiling : Radioligand binding assays to identify targets (e.g., EGFR, VEGFR2) .
Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) alter bioactivity?
Substituent effects are evaluated via SAR studies:
- Fluorine enhances metabolic stability and membrane permeability due to its electronegativity and small size .
- Nitrophenyl groups improve electron-deficient character, potentially increasing DNA intercalation . Comparative IC50 values for analogs are tabulated below:
| Substituent | IC50 (μM, MCF-7) | LogP |
|---|---|---|
| 2-fluorobenzylthio | 1.2 ± 0.3 | 3.8 |
| 4-chlorobenzylthio | 2.5 ± 0.4 | 4.1 |
| Unsubstituted benzyl | 5.6 ± 0.7 | 3.2 |
Q. What analytical challenges arise in resolving data contradictions across synthesis studies?
Discrepancies in reported yields often stem from:
- Catalyst variability : Homogeneous vs. heterogeneous systems affect reproducibility .
- Purification methods : Recrystallization vs. column chromatography may skew purity assessments .
- Reaction monitoring : TLC vs. HPLC detection limits (e.g., minor byproducts undetected in TLC) .
Environmental and Safety Considerations
Q. What protocols assess environmental persistence and ecotoxicity?
Q. How is waste managed during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
